molecular formula C7F8O B1396622 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene CAS No. 6161-54-2

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene

Cat. No.: B1396622
CAS No.: 6161-54-2
M. Wt: 252.06 g/mol
InChI Key: NOPMTKGVVHUQTC-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7F8O. It is characterized by the presence of five fluorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene has several scientific research applications:

Preparation Methods

The synthesis of 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene typically involves the reaction of pentafluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the trifluoromethoxy group on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and trifluoromethoxy group. These interactions can influence the compound’s reactivity and binding affinity towards specific enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the context of its application .

Comparison with Similar Compounds

1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:

The uniqueness of this compound lies in its combination of multiple fluorine atoms and a trifluoromethoxy group, providing distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPMTKGVVHUQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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